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An Overview for Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 18 (GPR18), once an orphan receptor, has emerged as a

significant player in a multitude of physiological and pathophysiological processes. Its

association with the endocannabinoid system, despite low sequence homology with classical

cannabinoid receptors, and its role in inflammation, immune response, and intraocular pressure

regulation have positioned it as a promising therapeutic target. This technical guide provides a

comprehensive overview of the core biological functions of the GPR18 receptor, detailing its

pharmacology, signaling pathways, and involvement in various bodily systems, supported by

quantitative data and key experimental methodologies.

GPR18: Ligands, Pharmacology, and Tissue
Distribution
GPR18 is a class A GPCR that is gaining attention for its therapeutic potential in conditions

ranging from inflammatory disorders to glaucoma.[1][2] Its function is intricately linked to its

interaction with specific endogenous and synthetic ligands.
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The primary endogenous ligands identified for GPR18 are N-arachidonoyl glycine (NAGly), a

metabolite of the endocannabinoid anandamide, and Resolvin D2 (RvD2), a specialized pro-

resolving mediator derived from docosahexaenoic acid (DHA).[1][3] These ligands underscore

the receptor's connection to both the endocannabinoid and inflammation resolution systems. A

variety of synthetic ligands, including agonists and antagonists, have also been developed,

serving as crucial tools for elucidating the receptor's function.

Quantitative Pharmacology of GPR18 Ligands
The interaction of various ligands with GPR18 has been characterized through a range of in

vitro assays. The following tables summarize the binding affinities and functional potencies of

key GPR18 modulators.

Table 1: Binding Affinity and Functional Potency of GPR18 Ligands
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Agonist
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t

hGPR18 EC50 19.1 nM
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GPR18

- -
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Synthetic
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t
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t
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Table 2: Effect of GPR18 Agonists on Intraocular Pressure (IOP) in Murine Models

Agonist Concentration Mouse Strain
IOP Reduction
(mmHg)

Reference(s)

Abnormal

Cannabidiol

(Abn-CBD)

2% C57BL/6 1.17 ± 0.15

N-arachidonoyl

glycine (NAGly)
1% C57BL/6 0.72 ± 0.18

Tissue Distribution
GPR18 exhibits a widespread but distinct expression pattern. High levels of GPR18 mRNA and

protein are found in immune cells and tissues, including the spleen, thymus, peripheral blood

leukocytes, and lymph nodes. Expression is also prominent in the testis, cerebellum, and

brainstem. In the eye, GPR18 is expressed in the ciliary epithelium, corneal epithelium, and

trabecular meshwork, consistent with its role in regulating intraocular pressure.
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GPR18 Signaling Pathways
GPR18 activation initiates a cascade of intracellular events primarily through coupling to Gαi/o

and Gαq/11 G proteins. This leads to the modulation of several downstream effectors, including

adenylyl cyclase, phospholipase C, and mitogen-activated protein kinases (MAPKs). The

signaling pathways are complex and can exhibit ligand bias, where different agonists

preferentially activate certain pathways over others.
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GPR18 Signaling Pathways

Key Experimental Protocols for Studying GPR18
Function
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The characterization of GPR18's biological roles relies on a variety of in vitro and in vivo

experimental techniques. Below are detailed methodologies for key assays used in GPR18

research.

β-Arrestin Recruitment Assay
This assay is used to determine if a ligand induces the recruitment of β-arrestin to the GPR18

receptor, a hallmark of GPCR activation and desensitization.

Principle: Enzyme fragment complementation (e.g., DiscoverX PathHunter) or

bioluminescence resonance energy transfer (BRET) are common methods. In the

PathHunter assay, GPR18 is tagged with a small enzyme fragment (ProLink), and β-arrestin

is tagged with a larger, complementary enzyme fragment (Enzyme Acceptor). Ligand-

induced recruitment brings the fragments together, forming an active enzyme that generates

a chemiluminescent signal.

Cell Line: CHO-K1 or HEK293 cells stably co-expressing the tagged GPR18 and β-arrestin

constructs.

Protocol Outline:

Cell Plating: Seed the engineered cells in a white, clear-bottom 96-well or 384-well plate

and culture overnight.

Ligand Preparation: Prepare a serial dilution of the test compound (agonist) in assay

buffer.

Compound Addition: Add the diluted compound to the cells.

Incubation: Incubate the plate at 37°C for 60-90 minutes.

Detection: Add the detection reagent containing the enzyme substrate.

Signal Measurement: After a further incubation period (typically 60 minutes) at room

temperature, measure the chemiluminescent signal using a plate reader.

Data Analysis: The luminescent signal is plotted against the ligand concentration to generate

a dose-response curve, from which the EC50 value is calculated.
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Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPR18

activation, which is indicative of Gαq/11 coupling.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-

4 AM). Upon GPR18 activation and subsequent release of calcium from intracellular stores,

the dye binds to calcium, resulting in an increase in fluorescence intensity.

Cell Line: HEK293 cells stably expressing GPR18.

Protocol Outline:

Cell Plating: Seed HEK293-GPR18 cells in a black, clear-bottom 96-well plate and culture

overnight.

Dye Loading: Incubate the cells with the calcium-sensitive dye in a suitable buffer (e.g.,

HBSS) for 45-60 minutes at 37°C.

Washing: Gently wash the cells to remove excess dye.

Ligand Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g.,

FLIPR or FlexStation). The instrument adds the test compound to the wells while

simultaneously measuring the fluorescence intensity over time.

Data Analysis: The peak fluorescence intensity is measured and plotted against the ligand

concentration to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2

(ERK1/2), a downstream event of GPR18 activation.

Principle: Following ligand stimulation, cells are lysed, and the proteins are separated by

SDS-PAGE. The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are detected

using specific antibodies via Western blotting.

Cell Line: HEK293 cells stably expressing GPR18.
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Protocol Outline:

Cell Culture and Starvation: Culture HEK293-GPR18 cells to near confluency and then

serum-starve them for several hours to reduce basal ERK1/2 phosphorylation.

Ligand Stimulation: Treat the cells with the test compound for a specific time course (e.g.,

5-15 minutes).

Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates.

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-

polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

Immunodetection: Block the membrane and incubate with a primary antibody specific for

p-ERK1/2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Signal Detection: Detect the chemiluminescent signal.

Stripping and Reprobing: Strip the membrane and reprobe with an antibody for total

ERK1/2 to normalize the data.

Data Analysis: Densitometry is used to quantify the band intensities. The ratio of p-ERK1/2 to

total ERK1/2 is calculated and plotted against ligand concentration or time.

Microglial Migration Assay (Boyden Chamber)
This assay assesses the chemotactic effect of GPR18 ligands on microglial cells.

Principle: The Boyden chamber consists of two compartments separated by a microporous

membrane. Microglial cells are placed in the upper chamber, and the chemoattractant

(GPR18 ligand) is placed in the lower chamber. The number of cells that migrate through the

membrane towards the chemoattractant is quantified.

Cell Line: BV-2 microglial cell line or primary microglia.
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Protocol Outline:

Cell Preparation: Culture and harvest the microglial cells.

Chamber Setup: Place the chemoattractant solution in the lower chamber of the Boyden

apparatus. Place the membrane over the lower chamber and add the cell suspension to

the upper chamber.

Incubation: Incubate the chamber for several hours at 37°C to allow for cell migration.

Cell Staining and Quantification: Remove the non-migrated cells from the upper surface of

the membrane. Fix and stain the migrated cells on the lower surface of the membrane.

Microscopy: Count the number of migrated cells in several fields of view under a

microscope.

Data Analysis: The number of migrated cells in the presence of the ligand is compared to the

number of migrated cells in the control (vehicle) condition.
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The widespread distribution and diverse signaling capabilities of GPR18 translate into its

involvement in a range of biological functions.

Immunomodulation and Inflammation Resolution
GPR18 is highly expressed in immune cells and plays a critical role in the resolution of

inflammation. Its endogenous ligand, RvD2, is a potent pro-resolving mediator. Activation of

GPR18 by RvD2 has been shown to:

Enhance Efferocytosis: Promote the clearance of apoptotic cells by macrophages, a key step

in resolving inflammation.

Reduce Neutrophil Infiltration: Limit the influx of neutrophils to sites of inflammation.

Modulate Cytokine Production: Shift the balance from pro-inflammatory to anti-inflammatory

cytokines.

In preclinical models of peritonitis and sepsis, treatment with RvD2 in a GPR18-dependent

manner has been shown to improve survival and reduce bacterial load. Furthermore, low

GPR18 expression on neutrophils of septic patients correlates with increased disease severity,

highlighting its clinical relevance.
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GPR18 in Immunomodulation and Inflammation

Regulation of Intraocular Pressure (IOP)
GPR18 has been identified as a key regulator of IOP. Topical application of GPR18 agonists,

such as NAGly and Abn-CBD, significantly reduces IOP in murine models. This effect is

independent of the classical cannabinoid receptors CB1 and CB2. The presence of GPR18 in

the trabecular meshwork and ciliary body, tissues critical for aqueous humor dynamics,

provides an anatomical basis for this function. These findings position GPR18 as a novel target

for the development of ocular hypotensive drugs for the treatment of glaucoma.

Cardiovascular System
GPR18 is expressed in the cardiovascular system and its activation has been shown to have

vasorelaxant and hypotensive effects. The GPR18 agonist Abn-CBD has been demonstrated to

lower blood pressure in conscious rats. This effect appears to be mediated, at least in part, by

the nitric oxide signaling pathway. Conversely, in the context of atherosclerosis, GPR18 and

RvD2 are upregulated in atherosclerotic lesions, and treatment with a GPR18 antagonist has

been shown to reduce atherosclerosis in a mouse model, suggesting a complex and context-

dependent role in cardiovascular disease.

Central Nervous System (CNS)
In the CNS, GPR18 is expressed in microglia, the resident immune cells of the brain. Activation

of GPR18 by NAGly stimulates microglial migration, proliferation, and cytokine production. This

suggests a role for GPR18 in neuroinflammation and the brain's response to injury and

disease. NAGly has also been shown to be neuroprotective against excitotoxic damage in

hippocampal cultures in a GPR18-dependent manner.

Role in Cancer
The role of GPR18 in cancer is multifaceted and appears to be context-dependent. In some

cancers, such as hepatocellular carcinoma and breast cancer, GPR18 may act as a protective

factor. However, in melanoma metastases, GPR18 is overexpressed, and its blockade

enhances apoptosis, suggesting it may promote tumor survival in this context. Additionally,

GPR18 activation may have a role in cancer pain reduction.
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Therapeutic Potential and Future Directions
The diverse biological functions of GPR18 highlight its significant therapeutic potential across a

range of diseases. The development of selective GPR18 agonists could offer novel treatments

for glaucoma by reducing intraocular pressure. In the realm of inflammatory and autoimmune

diseases, GPR18 agonists that mimic the pro-resolving effects of RvD2 could provide a new

class of anti-inflammatory therapeutics that promote healing rather than simply suppressing

inflammation.

Conversely, GPR18 antagonists may have utility in certain cancers, such as melanoma, where

the receptor appears to promote tumor cell survival. The role of GPR18 in the CNS also

warrants further investigation for its potential in treating neuroinflammatory and

neurodegenerative disorders.

The continued development of potent and selective GPR18 ligands, along with further research

using advanced genetic and pharmacological tools, will be crucial in fully elucidating the

complex biology of this receptor and translating these findings into novel therapies for a variety

of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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